REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[O:11][CH3:12])[N:7](S(C)(=O)=O)[CH:6]=[CH:5]2>[OH-].[Na+].C(O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[O:11][CH3:12])[NH:7][CH:6]=[CH:5]2 |f:1.2|
|
Name
|
1-methylsulphonylindole
|
Quantity
|
21.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CN(C2=CC1OC)S(=O)(=O)C
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated almost to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=CNC2=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.65 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |